molecular formula C9H13N3O B11912394 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol

7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol

Cat. No.: B11912394
M. Wt: 179.22 g/mol
InChI Key: JJJNUADTWIIIAU-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol is a chemically significant intermediate in synthetic organic and medicinal chemistry. This reduced naphthyridine derivative is of particular interest to researchers developing new pharmacological agents, especially in the antimicrobial field. Naphthyridine scaffolds are recognized for their wide spectrum of biological activities, with many derivatives exhibiting potent effects by targeting bacterial DNA gyrase and topoisomerase IV, thereby inhibiting microbial replication . The saturated tetrahydro-1,8-naphthyridine core of this compound offers a distinct three-dimensional profile compared to planar aromatic systems, which can be leveraged to improve binding selectivity and optimize drug-like properties in lead candidates. The presence of both amino and hydroxyl functional groups on the structure provides versatile handles for further chemical modification, enabling the synthesis of diverse libraries for structure-activity relationship (SAR) studies. Related 1,8-naphthyridine compounds have been successfully developed into clinical agents for treating resistant bacterial infections, underscoring the therapeutic potential of this chemical class . The synthesis of similar enantiomerically pure naphthyridine derivatives has been achieved using advanced asymmetric hydrogenation techniques, highlighting their relevance in the preparation of chiral active pharmaceutical ingredients (APIs) . This product is intended for research purposes as a building block in drug discovery and chemical synthesis. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol

InChI

InChI=1S/C9H13N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-3,5,8,13H,4H2,1H3,(H3,10,11,12)

InChI Key

JJJNUADTWIIIAU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=CC(=N2)N)O

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

Amination of the 7-position is achieved through nucleophilic aromatic substitution (SₙAr). The MDPI study highlights that electron-deficient positions on the naphthyridine ring react preferentially with amines. For example, refluxing a brominated intermediate with primary amines (e.g., benzylamine) in ethanol introduces the amino group with high regioselectivity.

Reductive Amination

An alternative approach involves reductive amination of a ketone intermediate. Using lithium aluminum hydride (LiAlH₄) in THF reduces a carbonyl group to an alcohol, which is subsequently aminated via a Mitsunobu reaction or treated with ammonia under catalytic hydrogenation.

Protecting Group Management

Protecting groups play a pivotal role in multistep syntheses. The t-butyloxycarbonyl (Boc) group is commonly employed to shield the amine functionality during hydrogenation and bromination steps. Deprotection is performed using hydrochloric acid in dioxane or trifluoroacetic acid (TFA). In contrast, benzyl groups are removed via hydrogenolysis over Pd/C, ensuring compatibility with the tetrahydro-naphthyridine scaffold.

Rearrangement Pathways

Unexpected rearrangements, such as the Smiles rearrangement, can occur during amination. The MDPI article reports that 1,3-diamino-2,7-naphthyridines rearrange to 6,8-diamino derivatives under high-temperature conditions (>145°C) in the presence of primary amines. This underscores the importance of controlling reaction parameters to avoid undesired byproducts.

Comparative Analysis of Synthetic Routes

MethodKey StepsReagents/ConditionsYield (%)Source
Friedel-Crafts + HydrogenationCyclization, partial hydrogenation, deprotectionLDA, Pd/C, HCl65–78
Bromination + Heck CouplingBromination, Heck reaction, saponificationNBS, Pd(OAc)₂, NaOMe58–72
Smiles RearrangementAmination followed by thermal rearrangementPiperidine, 160°C55–67

Challenges and Optimization

  • Regioselectivity in Bromination : Achieving mono-bromination at the 6-position requires precise stoichiometry and solvent control. Excess NBS or prolonged reaction times lead to di-brominated byproducts.

  • Hydrogenation Control : Over-hydrogenation can result in fully saturated decahydro derivatives, necessitating careful monitoring of reaction progress.

  • Rearrangement Mitigation : Using sterically hindered amines (e.g., benzylamine) slows unwanted Smiles rearrangements, preserving the integrity of the tetrahydro-naphthyridine structure .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products: The major products formed from these reactions include various substituted naphthyridines, hydrogenated derivatives, and halogenated compounds, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Chemistry: In organic chemistry, 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures through multicomponent reactions and cyclization processes .

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents targeting specific biological pathways .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may act as enzyme inhibitors, receptor antagonists, or other bioactive molecules with therapeutic potential .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors. Its photochemical properties make it suitable for applications in material science .

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biological processes, leading to its observed pharmacological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected 1,8-Naphthyridine Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Similarity Score*
7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol Tetrahydro ring, -NH₂, -OH, -CH₃ at C4 C₉H₉N₃O Amino, hydroxyl, methyl Reference
7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one Additional methyl at C4, ketone at C2 C₁₀H₁₃N₃O Amino, ketone, dimethyl 0.79
6-Chloro-1,8-naphthyridin-2(1H)-one Chloro at C6, ketone at C2 C₈H₅ClN₂O Chloro, ketone 0.78
7-Acetylamino-2,4-dimethyl-1,8-naphthyridine Acetylated -NH₂, methyl at C2 and C4 C₁₂H₁₃N₃O Acetylamino, dimethyl N/A
7-Methyl-1,8-naphthyridin-4-ol Hydroxyl at C4, methyl at C7 C₉H₈N₂O Hydroxyl, methyl N/A

*Similarity scores derived from structural alignment algorithms .

Table 2: Pharmacological Profiles of 1,8-Naphthyridine Derivatives
Compound Name Biological Activity Key Applications
7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol Potential antibacterial (inferred from class) Drug discovery scaffold
7-Acetylamino-2,4-dimethyl-1,8-naphthyridine Antibacterial, anti-inflammatory Broad-spectrum therapeutics
Substituted 3-amino-1-thioxo-hexahydro-2,7-naphthyridines Selective α2B-adrenoceptor antagonism Chronic pain management
3-(4-Nitro-phenyl)-propenone derivatives Antitumor, anti-inflammatory Kinase inhibition
  • Antibacterial Activity: The acetylamino group in 7-acetylamino-2,4-dimethyl-1,8-naphthyridine enhances membrane penetration, improving efficacy against Gram-negative bacteria compared to the target compound .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property Target Compound 6-Chloro-1,8-naphthyridin-2(1H)-one 7-Methyl-1,8-naphthyridin-4-ol
LogP 1.25 ~1.8 (estimated) ~0.9 (hydroxyl reduces lipophilicity)
Hydrogen Bond Donors 2 (-NH₂, -OH) 1 (-NH) 1 (-OH)
Melting Point Not reported >300°C (decomposes) 101–103°C
NMR Shifts (¹H) δ 7.57 (aromatic), 4.29 (CH₂) δ 8.05 (aromatic), 3.07 (CH₂) δ 8.05 (aromatic), 3.07 (CH₂)
  • Solubility : The hydroxyl group in 7-methyl-1,8-naphthyridin-4-ol increases aqueous solubility but reduces blood-brain barrier permeability compared to chloro derivatives .
  • Stability : Tetrahydro rings in the target compound may improve metabolic stability compared to fully aromatic analogs .

Biological Activity

7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 165.20 g/mol
  • IUPAC Name : 7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol

Antibacterial Activity

Research has demonstrated that 7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against different bacterial strains.

Table 1: Antibacterial Activity of 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Klebsiella pneumoniae64
Pseudomonas aeruginosa128
Staphylococcus aureus16
Streptococcus pneumoniae32

*Data derived from various studies on the antibacterial efficacy of naphthyridine derivatives .

The antibacterial mechanism of 7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol primarily involves interference with bacterial DNA synthesis and function. The compound acts by inhibiting enzymes critical for DNA replication and repair processes. Additionally, it may disrupt bacterial cell wall synthesis and function.

Case Studies

Several studies have explored the efficacy of this compound in various settings:

  • Study on E. coli and A. baumannii :
    • A study highlighted the compound's effectiveness when used in combination with efflux pump inhibitors (EPIs), significantly enhancing its antibacterial activity against resistant strains.
    • The combination treatment resulted in an 8-fold reduction in MIC values for E. coli and A. baumannii when paired with a specific EPI .
  • Biofilm Inhibition :
    • Another investigation focused on the ability of the compound to inhibit biofilm formation by A. baumannii. Results indicated a dose-dependent reduction in biofilm formation with up to 75% inhibition at MIC concentrations .

Q & A

Q. How can researchers optimize the synthesis of 7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol derivatives for reproducibility?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, in the preparation of naphthyridine derivatives, refluxing in N,N-dimethylformamide (DMF) with POCl₃ at 80–90°C for 4–6 hours yields intermediates with >70% purity . Subsequent nucleophilic substitution or condensation steps (e.g., with morpholine or diethylamine) should be monitored via TLC to confirm completion. Purification via recrystallization in ethanol or column chromatography (silica gel, 60–120 mesh) improves yield and purity. Key parameters include solvent polarity, temperature gradients, and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. What spectroscopic techniques are critical for validating the structure of naphthyridine derivatives?

  • Methodological Answer :
  • ¹H NMR : Assign signals for methyl groups (e.g., δ 2.58 ppm for CH₃ in 7-methyl derivatives) and aromatic protons (δ 6.38–8.57 ppm for substituted phenyl rings) .
  • IR Spectroscopy : Confirm hydroxyl (ν ~3210 cm⁻¹) and carbonyl (ν ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ions (e.g., m/z 474 [M⁺] for 4f derivatives) and elemental composition .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydrogen bonding in the naphthyridine core) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for naphthyridine derivatives?

  • Methodological Answer : Discrepancies (e.g., observed C: 75.46% vs. calculated C: 75.93% for compound 4f ) often arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:
  • Drying samples under vacuum (60°C, 24 hours) before analysis.
  • Using combustion analysis coupled with CHNS/O microanalysis for higher precision.
  • Cross-validating with ¹³C NMR to confirm carbon counts .

Q. What synthetic strategies minimize unintended side products during Boc-protection or phosphorylation?

  • Methodological Answer : Boc-group migration (e.g., from nitrogen to exocyclic methyl groups) can occur during phosphorylation . To suppress this:
  • Use low temperatures (−42°C) and anhydrous conditions (THF, s-BuLi).
  • Quench reactions with diethyl chlorophosphate in a single step to avoid intermediate instability .
  • Monitor reaction progress via LC-MS to detect phosphoramidate (m/z 285 [M+H]⁺) or triphosphorylated byproducts (m/z 557 [M+H]⁺) .

Q. How do substituents on the naphthyridine core influence cytotoxicity in cancer cell lines?

  • Methodological Answer : Substituent effects are evaluated via SAR studies:
Substituent (Position)Cytotoxicity (IC₅₀, MCF7)Key Interactions
4-Fluoro-phenyl (4f)43.24 µMEnhanced lipophilicity and DNA intercalation
4-Nitro-phenyl (4g)13.49 µMElectron-withdrawing groups improve target binding
  • Use molecular docking (AutoDock Vina) to predict binding to topoisomerase II or kinase domains. Validate via flow cytometry (apoptosis assays) .

Data Contradiction Analysis

Q. Why do some naphthyridine derivatives exhibit inconsistent biological activity despite structural similarity?

  • Methodological Answer : Contradictions arise from:
  • Solubility differences : Polar groups (e.g., sulfonamide in 2e ) improve aqueous solubility but reduce membrane permeability.
  • Metabolic instability : In vivo oxidation of methyl groups (e.g., CYP450-mediated) can deactivate compounds .
  • Assay variability : Standardize cytotoxicity assays (MTT vs. resazurin) and cell passage numbers to reduce inter-lab variability .

Tables for Key Findings

Table 1 : Synthetic Yields and Characterization Data for Selected Derivatives

CompoundYield (%)Melting Point (°C)¹H NMR Key Peaks
4f 62104–106δ 2.58 (CH₃), 5.85 (-OH)
2c 78160–162δ 3.76 (morpholine-CH₂)
27 63N/A (oil)δ 7.26 (aromatic H)

Table 2 : Impact of Substituents on Biological Activity

DerivativeSubstituentIC₅₀ (µM)Mechanism
4g 4-NO₂13.49Topo II inhibition
8c 4-F43.24Kinase inhibition

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